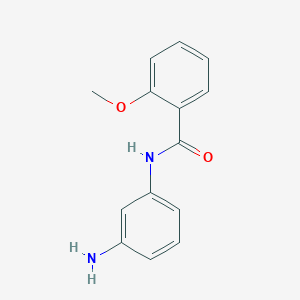

N-(3-氨基苯基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Aminophenyl)-2-methoxybenzamide (NAMB) is a compound that is widely used in scientific research. It is a versatile compound that has many applications in the laboratory and in research studies. NAMB is a white crystalline solid that has a melting point of 175-176°C and a boiling point of 478°C. It is soluble in water and has a molecular weight of 349.33 g/mol. NAMB is also known as N-phenyl-2-methoxybenzamide and is commonly used in the synthesis of various compounds.

科学研究应用

分子结构和分子间相互作用

N-(3-氨基苯基)-2-甲氧基苯甲酰胺已被研究其分子结构和分子间相互作用的影响。Karabulut等人(2014年)的研究聚焦于该化合物的晶体结构,揭示了晶体堆积和二聚化对二面角和芳香环的旋转构象产生影响,尽管对键长和角度(Karabulut et al., 2014)影响较小。

抗氧化活性

包括N-(3-氨基苯基)-2-甲氧基苯甲酰胺在内的氨基取代苯甲酰胺衍生物被确定为潜在的抗氧化剂。Jovanović等人(2020年)探讨了它们的电化学氧化机制,这对理解它们的自由基清除活性至关重要。研究发现,主要氨基团是主要的电活性中心,经历复杂的、依赖于pH的氧化过程(Jovanović等人,2020年)。

抗病毒活性

与N-(3-氨基苯基)-2-甲氧基苯甲酰胺密切相关的N-苯基苯甲酰胺衍生物已显示出抗病毒活性。Ji等人(2013年)合成了一系列这些衍生物,并对它们对肠道病毒71的抗活性进行了测试,发现几种化合物在低微摇摄浓度下具有强大的抗EV 71活性(Ji et al., 2013)。

细菌细胞分裂抑制

研究表明,包括3-甲氧基苯甲酰胺在内的苯甲酰胺衍生物可以抑制细菌细胞分裂。Ohashi等人(1999年)发现,3-甲氧基苯甲酰胺抑制了枯草杆菌的细胞分裂,导致细胞纤维化,最终溶解。这表明该化合物作为抗菌剂的潜力(Ohashi et al., 1999)。

合成抗葡萄球菌化合物

Haydon等人(2010年)探索了对细菌细胞分裂蛋白FtsZ的强效抑制剂的合成和表征,包括3-甲氧基苯甲酰胺衍生物。这些化合物被确定为具有改进的药理特性的强效抗葡萄球菌化合物,暗示它们在抗菌疗法中的应用(Haydon et al., 2010)。

作用机制

Target of Action

Similar compounds have been shown to target enzymes like fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target enzyme, thereby affecting the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

By interacting with this enzyme, the compound could potentially influence the balance between glucose production and utilization, thereby affecting energy metabolism in cells .

Result of Action

Based on its potential target, it could influence cellular energy metabolism by modulating the activity of key enzymes in gluconeogenesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target .

属性

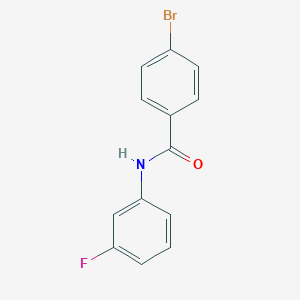

IUPAC Name |

N-(3-aminophenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRADUZBGCRYWQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B390413.png)

![N'-[(1E)-3-phenylpropylidene]furan-2-carbohydrazide](/img/structure/B390414.png)

![2-[3-(Dimethylamino)-2-propenylidene]-1,3-cyclohexanedione](/img/structure/B390421.png)

![Ethyl 2-[(anilinocarbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B390422.png)

![4,4'-Bis{[(3-ethylanilino)carbonyl]amino}-3,3'-dimethoxy-1,1'-biphenyl](/img/structure/B390424.png)

![isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B390425.png)

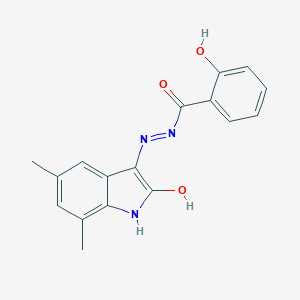

![N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dinitrophenyl)acetohydrazide](/img/structure/B390426.png)

![2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B390432.png)

![4-[(4-chlorobenzyl)oxy]-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B390434.png)